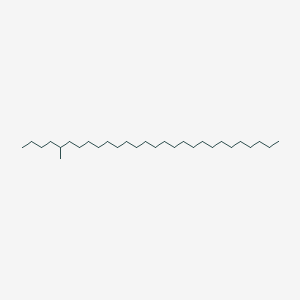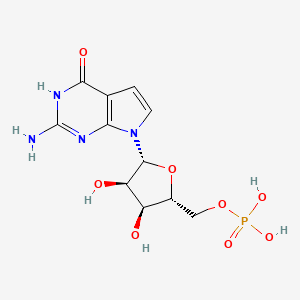![molecular formula C24H18O2 B14410015 1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one) CAS No. 85290-01-3](/img/structure/B14410015.png)
1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique binaphthalene structure
Métodos De Preparación
The synthesis of 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives under specific conditions to form the binaphthalene core, followed by the introduction of ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Major products from these reactions depend on the specific reagents and conditions used, often resulting in modified binaphthalene structures with different functional groups.
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions, while the ethanone groups can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various pathways, influencing chemical and biological processes.
Comparación Con Compuestos Similares
Compared to other binaphthalene derivatives, 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) stands out due to its specific functional groups and structural configuration. Similar compounds include:
1,1’-Binaphthalene: Lacks the ethanone groups, leading to different reactivity and applications.
1,1’-Binaphthyl: Another derivative with distinct properties and uses.
1,1’-Dinaphthyl: Similar core structure but different functionalization.
Propiedades
Número CAS |
85290-01-3 |
|---|---|
Fórmula molecular |
C24H18O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1-[8-(8-acetylnaphthalen-1-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C24H18O2/c1-15(25)19-11-3-7-17-9-5-13-21(23(17)19)22-14-6-10-18-8-4-12-20(16(2)26)24(18)22/h3-14H,1-2H3 |
Clave InChI |
CBMMXJHQXVPFHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


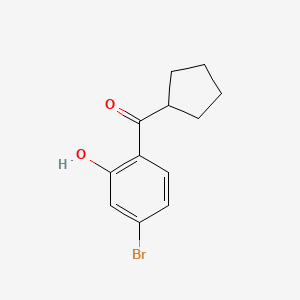
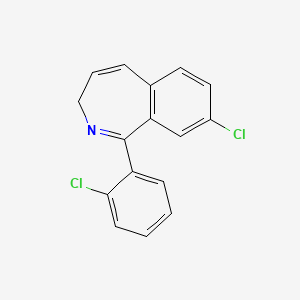
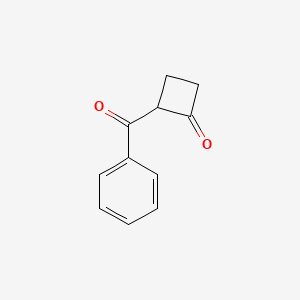
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
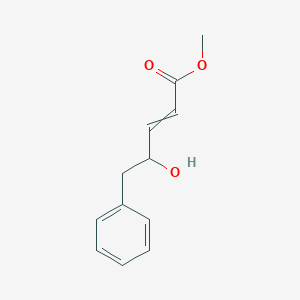
silane](/img/structure/B14409949.png)
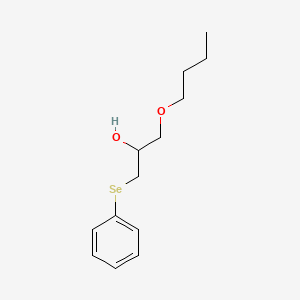
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
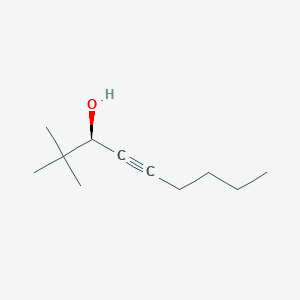
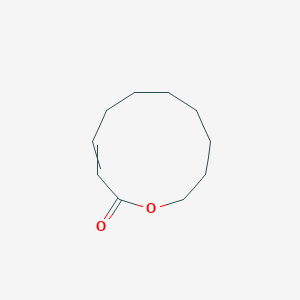
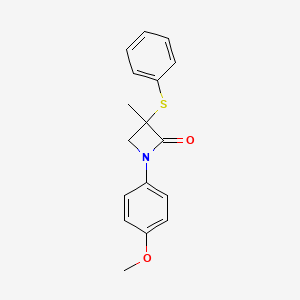
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
